Epirosmanol

Description

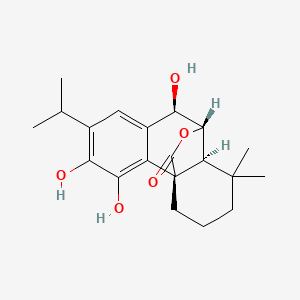

Epirosmanol is a diterpenoid compound characterized by a lactone structure and molecular formula C${20}$H${26}$O$_5$ (molecular weight: 346.42 g/mol) . It is primarily derived from the oxidative degradation of carnosic acid, a phenolic diterpene abundant in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). This compound forms during post-harvest processing or extraction, particularly under oxidative conditions . It is classified as a neutral compound (pKa ~7) and is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

(1R,8R,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16-,17+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAZOMIGFDQMNC-PYQAKABTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318178 | |

| Record name | Epirosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93380-12-2 | |

| Record name | Epirosmanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93380-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epirosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Based Extraction Techniques

Epirosmanol is a minor constituent in plants such as Salvia officinalis and Rosmarinus officinalis, necessitating optimized extraction protocols. Decoctions and turbulent flow extractions outperform infusions for isolating diterpenoids. For example:

Table 1: Extraction Efficiency of Abietane Diterpenes in Salvia Species

Semisynthesis from Carnosol

Reaction Mechanism and Optimization

This compound is most efficiently produced via partial synthesis from carnosol, an abundant precursor in rosemary. The process involves phosphine-mediated cyclization using triphenylphosphine (Ph₃P) and N-bromosuccinimide (NBS) in dichloromethane:

Table 2: Semisynthetic Conditions and Yields

| Starting Material | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Carnosol | Ph₃P, NBS, CH₂Cl₂ | 2 | 68 | 95 |

| 16-Hydroxycarnosol | Ph₃P, NBS, CH₂Cl₂ | 3 | 52 | 90 |

Key factors influencing yield:

-

Solvent polarity : Dichloromethane optimizes intermediate stability.

-

Molar ratios : 1:1.2 carnosol-to-NBS minimizes side reactions.

Biosynthetic Pathways and Microbial Reconstitution

Enzymatic Oxidation in Salvia Species

This compound arises from carnosic acid via cytochrome P450-mediated oxidation:

Heterologous Production in Yeast

Recent advances enable this compound biosynthesis in engineered Saccharomyces cerevisiae:

-

Core module : Overexpression of GGPPS (geranylgeranyl diphosphate synthase), CPS (copalyl diphosphate synthase), and CYP76AH22 yields 11-hydroxyferruginol.

-

Oxidation module : Co-expression of CYP76AK6 converts 11-hydroxyferruginol to carnosic acid, which is extracted and chemically cyclized to this compound.

Table 3: Microbial Production Metrics

| Host | Modules Expressed | Titer (mg/L) | Key Limitations |

|---|---|---|---|

| S. cerevisiae | GGPPS, CPS, CYP76AH22 | 8.7 | Low CYP76AK6 activity |

| N. benthamiana | Transient CYP76AK6 expression | 2.1 | Scalability issues |

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

Epirosmanol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The epoxymethano bridge can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Epirosmanol exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Activity : this compound is recognized for its potent antioxidant properties, which help in scavenging free radicals and protecting cellular components from oxidative stress. Studies have demonstrated that this compound can inhibit lipid peroxidation and protect against oxidative damage in various biological systems .

- Anti-inflammatory Effects : Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents for infections .

Pharmacological Applications

This compound's pharmacological applications are expanding as research uncovers its therapeutic potential:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to reduce oxidative stress and inflammation in neuronal cells is particularly noteworthy .

- Antitumor Activity : There is emerging evidence that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve inducing apoptosis (programmed cell death) and inhibiting tumor proliferation, making it a candidate for further investigation in cancer therapy .

Industrial Applications

Apart from its medicinal uses, this compound has industrial applications:

- Food Preservation : Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. It can enhance the shelf life of perishable items by preventing oxidative rancidity .

- Cosmetic Formulations : The compound's antioxidant and anti-inflammatory properties make it suitable for inclusion in cosmetic products aimed at reducing skin aging and improving skin health. Its use in formulations may help protect the skin from oxidative damage caused by environmental factors .

Case Studies and Research Findings

Numerous studies have investigated the effects and applications of this compound:

Mechanism of Action

The mechanism of action of Epirosmanol involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxymethano bridge and hydroxyl groups play a crucial role in binding to these targets and modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context and concentration .

Comparison with Similar Compounds

Epirosmanol belongs to the abietane diterpenoid family, sharing structural and functional similarities with compounds like rosmanol, isorosmanol, epiisorosmanol, carnosol, and carnosic acid. Below is a detailed comparison:

Structural and Chemical Properties

Key Structural Differences :

- This compound and rosmanol are epimers, differing in the stereochemistry of the hydroxyl group at C7 .

- Carnosol lacks the lactone ring present in this compound, contributing to its lower polarity .

Antioxidant Activity

Findings :

- This compound, rosmanol, and carnosol exhibit comparable antioxidant potency in inhibiting LDL oxidation (IC$_{50}$ ~7–10 µM) .

- Carnosic acid is the most potent antioxidant in fresh rosemary but degrades into this compound, rosmanol, and carnosol during processing .

Bioavailability and Permeability

Key Insights :

- Rosmanol and its isomers (this compound, epiisorosmanol) exhibit higher intestinal permeability than carnosol, likely due to stereochemical influences on membrane interaction .

- Encapsulation significantly reduces this compound absorption, suggesting formulation impacts bioavailability .

Presence in Plant Material and Extraction

- This compound is enriched in organic sage and post-supercritical CO$_2$ extracts, serving as a marker for organic cultivation .

- Carnosol dominates in conventional sage due to oxidative conditions during processing .

- Rosmanol and epiisorosmanol are more abundant in hydrodistilled rosemary extracts .

Functional Differences

- Antimicrobial Activity: this compound and rosmadiol show antimicrobial effects against S. aureus and E. coli, while carnosic acid lacks this property .

Biological Activity

Epirosmanol is a phenolic diterpene found in rosemary (Rosmarinus officinalis), a plant renowned for its medicinal properties. This compound, along with others like carnosic acid and carnosol, contributes significantly to the biological activities attributed to rosemary extracts. This article explores the biological activity of this compound, particularly its antioxidant and antimicrobial properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to other diterpenes found in rosemary. Its molecular formula is C20H28O3, and it features a complex arrangement of carbon rings that are characteristic of many terpenoids. Understanding its chemical structure is crucial for elucidating its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated through various in vitro studies. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Key Findings:

- Inhibition of Lipid Peroxidation : this compound has been shown to inhibit mitochondrial and microsomal lipid peroxidation effectively. Studies indicate that it can reduce lipid peroxidation levels significantly, which is critical in preventing oxidative stress-related damage in cells .

- Comparison with Other Diterpenes : In comparative studies, this compound has demonstrated higher antioxidant activity than synthetic antioxidants, showcasing its potential as a natural alternative .

Antimicrobial Properties

This compound also displays antimicrobial activity against various pathogens. This property enhances the therapeutic potential of rosemary extracts in treating infections.

Research Insights:

- Microbial Inhibition : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes .

- Synergistic Effects : When combined with other compounds in rosemary, such as carnosic acid, the antimicrobial efficacy is often enhanced, suggesting a synergistic effect that could be harnessed for developing natural preservatives or therapeutics .

Case Studies

Several case studies have highlighted the practical applications of this compound in health and nutrition:

- Dietary Supplements : Research indicates that dietary supplements containing rosemary extracts rich in this compound may contribute to improved antioxidant status in humans, potentially reducing the risk of chronic diseases associated with oxidative stress .

- Food Preservation : The incorporation of rosemary extracts into food products has been studied for their ability to extend shelf life by reducing oxidation and microbial growth, thanks to the presence of this compound and other antioxidants .

Data Table: Biological Activities of this compound

Q & A

Q. What analytical techniques are recommended for quantifying Epirosmanol in biological samples?

this compound quantification typically employs advanced metabolomic strategies, such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS) . Due to its structural complexity and low plasma concentrations, researchers often use calibration curves from structurally analogous standards (e.g., carnosol for this compound and its isomers). Interday repeatability (2.1–9.63%) and method sensitivity (limits of quantification [LOQ] thresholds) must be validated to ensure reliability .

Q. How does this compound relate to other phenolic abietatrienes in rosemary extracts?

this compound is a degradation product of carnosic acid, a primary antioxidant in rosemary. It coexists with isomers like rosmanol, epiisorosmanol, and oxidized derivatives (e.g., 7-methylrosmanol). These compounds are quantified collectively via UPLC/MS and show significant correlations with antioxidant and skin anti-aging activities, though their individual contributions require targeted isolation and bioactivity assays .

Q. What are the primary challenges in isolating this compound for in vitro studies?

Isolation challenges stem from its structural similarity to other diterpenoids and low abundance in plant matrices. Researchers recommend preparative chromatography combined with nuclear magnetic resonance (NMR) for structural confirmation. Standardization of extraction protocols (e.g., solvent polarity, temperature) is critical to minimize degradation during sample preparation .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Contradictions often arise from variability in extraction methods, compound purity, or cellular model selection. To address this:

- Use orthogonal assays (e.g., antioxidant capacity via DPPH/ORAC and cell-based ROS inhibition) to validate bioactivity.

- Standardize quantification using isotopic labeling or internal standards to improve cross-study comparability .

- Conduct dose-response analyses to distinguish specific effects from background noise in complex biological matrices .

Q. What methodological strategies optimize this compound detection in low-concentration plasma samples?

Enhance sensitivity by:

- Employing high-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) in negative ion mode.

- Applying solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix interference.

- Using stable isotope-labeled internal standards (SIL-IS) to correct for recovery losses during sample preparation .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cancer models?

A robust design includes:

- Multi-omics integration : Pair metabolomics (to track this compound’s uptake/metabolites) with transcriptomic/proteomic profiling to identify signaling pathways.

- Comparative dosing : Test this compound against its parent compound (carnosic acid) and isomers to isolate structure-activity relationships.

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in melanoma or breast cancer cell lines .

Methodological Considerations for Data Interpretation

Q. What statistical approaches address variability in this compound quantification across replicates?

Apply mixed-effects models to account for interday instrument variability and biological heterogeneity. Report coefficients of variation (CV) for intraday (<5%) and interday (<10%) measurements, as per metabolomics best practices .

Q. How can researchers ensure ethical rigor when studying this compound’s effects in human-derived cell lines?

Follow institutional review board (IRB) protocols for cell line sourcing and data anonymization. Disclose all conflicts of interest and adhere to reproducibility standards (e.g., FAIR data principles) when publishing results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.